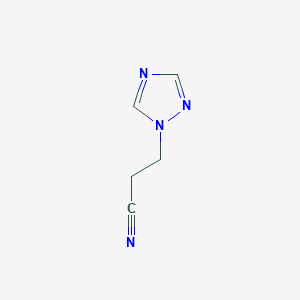

3-(1H-1,2,4-triazol-1-yl)propanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRNFKKSRMNQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533594 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76686-83-4 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-triazol-1-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-1,2,4-triazol-1-yl)propanenitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Executive Summary

This compound is a heterocyclic compound featuring a stable 1,2,4-triazole ring linked to a propionitrile functional group. This unique combination of a nitrogen-rich aromatic system and a reactive nitrile moiety makes it a valuable building block in medicinal chemistry and a functional tool in chemical biology. The triazole ring imparts metabolic stability and acts as a key pharmacophore in many clinically significant drugs, particularly antifungals, by interacting with biological targets.[1] The nitrile group serves as a versatile chemical handle for further synthetic transformations and can act as a hydrogen bond acceptor or a bioisostere for carbonyl or hydroxyl groups in drug design.[2][3] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, analytical characterization, and applications, with a focus on providing practical insights for researchers in drug development and related scientific fields.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a molecule are foundational to its function and application. This compound, with CAS Number 76686-83-4, is defined by the covalent linkage of a propionitrile chain to the N1 position of the 1,2,4-triazole ring.[4] This specific isomer is critical, as the point of attachment dictates the electronic and steric environment of the molecule.

Key Molecular Identifiers

| Property | Value | Source |

| CAS Number | 76686-83-4 | [4] |

| Molecular Formula | C₅H₆N₄ | [5][6] |

| Molecular Weight | 122.13 g/mol | [6] |

| Canonical SMILES | N#CCCn1cnnc1 | |

| InChIKey | MBRAVVAPGNQSAJ-UHFFFAOYSA-N | [7] |

Physicochemical Characteristics

While extensive experimental data for this specific compound is not widely published, properties can be inferred from the parent heterocycles and related analogues. The presence of the triazole ring and nitrile group suggests a polar molecule with solubility in water and polar organic solvents like ethanol.[8]

| Property | Predicted/Inferred Value | Rationale/Note |

| Melting Point | Not available | Expected to be a solid at room temperature.[8] |

| Boiling Point | >260 °C (decomposes) | Inferred from the decomposition temperature of the parent 1,2,4-triazole.[8] |

| logP | -0.58 | Based on the parent 1,2,4-triazole, indicating hydrophilicity.[8] |

| Appearance | White to off-white solid | Typical for small, nitrogen-containing heterocyclic compounds. |

Synthesis and Manufacturing

The primary synthetic challenge lies in the selective N-alkylation of the 1,2,4-triazole ring. 1,2,4-Triazole can exist in tautomeric forms, potentially leading to N1 and N4 alkylation products. Reaction conditions must be carefully chosen to favor the desired N1 isomer.

Synthetic Workflow Overview

The most common strategies involve the reaction of a 1,2,4-triazole salt with a three-carbon electrophile or the Michael addition of 1,2,4-triazole to acrylonitrile.

Caption: Key synthetic routes to the target compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is adapted from established methods for N-alkylation of triazoles.[9] The use of a pre-formed triazole salt enhances nucleophilicity and improves reaction control.

Objective: To synthesize this compound by reacting the sodium salt of 1,2,4-triazole with a halo-substituted propionitrile.

Materials:

-

1,2,4-Triazole Sodium Salt

-

3-Bromopropanenitrile

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,2,4-triazole sodium salt (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. Stir the suspension until the salt is partially dissolved.

-

Cooling: Cool the reaction mixture to 10-15 °C using an ice bath.

-

Electrophile Addition: Slowly add a solution of 3-bromopropanenitrile (1.05 eq) in DMF to the cooled suspension over 30 minutes, maintaining the internal temperature below 20 °C.

-

Reaction: Stir the mixture at 10-15 °C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Once the reaction is complete, quench the mixture by adding deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to obtain the pure compound.

Chemical Reactivity and Stability

The reactivity profile is dominated by the two key functional groups: the nitrile and the triazole ring.

Reactions of the Nitrile Group

The nitrile moiety is a versatile precursor for numerous other functional groups.

-

Reduction: The nitrile can be readily reduced to a primary amine, 3-(1H-1,2,4-triazol-1-yl)propan-1-amine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[5] This amine derivative is a valuable intermediate for further elaboration in drug synthesis.

-

Substitution/Hydrolysis: Under appropriate acidic or basic conditions, the nitrile group can be hydrolyzed, first to an amide and subsequently to 3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Reactions of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is an aromatic heterocycle, which confers significant stability.

-

Oxidation: While generally stable, the triazole ring can undergo oxidation under harsh conditions to yield N-oxide derivatives.[5]

-

Stability: The ring is resistant to hydrolysis and many common oxidizing and reducing conditions, a property that contributes to the metabolic stability of triazole-containing drugs.

-

Thermal Decomposition: Upon heating, the parent 1,2,4-triazole heterocycle can decompose, producing toxic fumes including nitrogen oxides and hydrogen cyanide.[10] This highlights the need for caution when heating the title compound to high temperatures.

Caption: Key chemical transformations of the molecule.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the structure and purity of the synthesized compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic signatures based on data from closely related 1,2,4-triazole derivatives.[11][12]

| Technique | Expected Signature |

| ¹H NMR | δ ~8.2-8.5 ppm (s, 1H, Triazole-H), δ ~7.9-8.1 ppm (s, 1H, Triazole-H), δ ~4.4-4.6 ppm (t, 2H, N-CH₂), δ ~2.8-3.0 ppm (t, 2H, CH₂-CN) |

| ¹³C NMR | δ ~152 ppm (Triazole-C), δ ~145 ppm (Triazole-C), δ ~118 ppm (-C≡N), δ ~45 ppm (N-CH₂), δ ~20 ppm (CH₂-CN) |

| FT-IR (cm⁻¹) | ~2250 cm⁻¹ (C≡N stretch, sharp), ~1600-1500 cm⁻¹ (C=N stretch), ~1350 cm⁻¹ (C-N stretch) |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 123.07 |

Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. Due to its polarity, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be effective.[13]

Objective: To determine the purity of a sample using RP-HPLC with UV detection.

Materials & Instrumentation:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

Sample dissolved in mobile phase or a compatible solvent

Procedure:

-

Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Degas both phases.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 210 nm

-

Column Temperature: 30 °C

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Applications in Research and Drug Development

The unique structural combination of this molecule underpins its utility in modern chemical and pharmaceutical research.

Role as a Medicinal Chemistry Scaffold

The 1,2,4-triazole ring is a cornerstone of many successful drugs, particularly systemic antifungal agents like fluconazole and voriconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] The nitrogen atoms of the triazole ring coordinate to the heme iron atom in the enzyme's active site. The propionitrile portion of the title compound serves as a linker that can be modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

The Nitrile as a Versatile Pharmacophore

The nitrile group is no longer viewed as merely a synthetic intermediate but as a key pharmacophore. It is exceptionally stable to metabolism in most cases and its small size and strong dipole moment allow it to act as an effective hydrogen bond acceptor.[2][3] In many contexts, it serves as a bioisostere for a hydroxyl or carboxyl group, engaging in crucial polar interactions within a protein's binding domain.[2]

Application as a Chemical Probe

Emerging research has identified this compound as a potential chemical probe for studying protein-protein interactions (PPIs).[5][6] The rationale is that the triazole ring can form specific non-covalent interactions with amino acid residues on a protein surface, enabling the molecule to act as a ligand for identifying and characterizing binding partners.[5]

Caption: Relationship between molecular features and applications.

Safety, Handling, and Storage

-

Hazard Identification: Triazole compounds can be skin and eye irritants.[5] Inhalation of dust or vapors should be avoided.[5][10] Like many nitrogen heterocycles, it should be considered harmful if swallowed.[14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and strong acids, as these are incompatible with the triazole ring.[10]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

-

References

- Smolecule. This compound.

- Fisher Scientific. Safety Data Sheet for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.

- Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.

- BLDpharm. 76686-83-4|this compound.

- ChemSynthesis. 3-(1H-1,2,4-triazol-3-ylmethylthio)propionitrile.

- Watson International Ltd. Safety Data Sheet for 1H-1,2,4-Triazole-3-thiol.

- Santa Cruz Biotechnology, Inc. This compound.

- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

- Talismanov, V.S., et al. (2021). 3-(IMIDAZOL-1-YL) AND 3-(TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. RASĀYAN Journal of Chemistry, 14(3), 1711-1716.

- PubChemLite. 3-(1h-1,2,3-triazol-1-yl)propanenitrile.

- ICSC. 1,2,4-TRIAZOLE.

- Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

- PubChem. 1H-1,2,4-Triazole.

- Gulevich, A. V., & Gevorgyan, V. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(38), 8944-8947.

- Asati, V., & Sharma, S. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104201.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- BenchChem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.

- Khan, M. F., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research, 9(2).

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. (PMC link).

- HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 76686-83-4|this compound|BLD Pharm [bldpharm.com]

- 5. Buy this compound | 76686-83-4 [smolecule.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 3-(1h-1,2,3-triazol-1-yl)propanenitrile (C5H6N4) [pubchemlite.lcsb.uni.lu]

- 8. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 10. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]

- 11. turkjps.org [turkjps.org]

- 12. article.sapub.org [article.sapub.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. watson-int.com [watson-int.com]

3-(1H-1,2,4-triazol-1-yl)propanenitrile physical properties

An In-Depth Technical Guide to the Physical Properties of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a propanenitrile group. This unique combination of a nitrogen-rich aromatic ring and a reactive nitrile functional group makes it a molecule of interest in various chemical and biological research areas.[1] Its structural motifs are found in a range of biologically active molecules, and it serves as a versatile building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its known and predicted physical properties, outlines standard experimental protocols for their determination, and serves as a foundational resource for professionals in drug development and chemical research.

Core Physical and Chemical Identifiers

A unique and unambiguous identification of a chemical substance is paramount for scientific research. The following table summarizes the core identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 76686-83-4 | [2][3] |

| Molecular Formula | C₅H₆N₄ | [2][4] |

| Molecular Weight | 122.13 g/mol | [2] |

| Canonical SMILES | C1=NN(C=N1)CCC#N | [4] |

| InChI | InChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2 | [4] |

| InChIKey | FSRNFKKSRMNQDG-UHFFFAOYSA-N | [4] |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing experiments, developing formulations, and predicting its behavior in various systems. Currently, there is a notable lack of experimentally determined data for this compound in publicly accessible literature. This is not uncommon for specialized heterocyclic compounds.[5] The following table summarizes the available information and provides context by comparing it to its parent structures, 1H-1,2,4-triazole and propanenitrile.

| Property | Value for this compound | Comparative Data |

| Appearance | Data not available | 1H-1,2,4-triazole: White to brown crystalline powder or needles.[6] |

| Melting Point | Data not available | 1H-1,2,4-triazole: 120-121 °C.[6] Propanenitrile: -100 to -86 °C.[7] |

| Boiling Point | Data not available | 1H-1,2,4-triazole: 260 °C (decomposes).[6] Propanenitrile: 96-98 °C.[7] |

| Solubility | Predicted to be soluble in polar organic solvents. | 1H-1,2,4-triazole: Soluble in water and ethanol.[6] Propanenitrile: Soluble in water (11.9% at 20 °C).[7] |

| Density | Data not available | 1H-1,2,4-triazole: 0.640 g/cm³.[6] Propanenitrile: 0.772 g/mL.[7] |

| Predicted XlogP | -0.4 | [4] |

The introduction of the propanenitrile substituent to the 1H-1,2,4-triazole core is expected to significantly alter its physical properties.[5] The nitrile group can participate in dipole-dipole interactions, which, combined with the hydrogen bonding potential of the triazole ring, would likely lead to a melting point that is substantially different from either parent compound.[5] Its predicted XlogP of -0.4 suggests a hydrophilic character.[4]

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 123.06653 | 118.2 |

| [M+Na]⁺ | 145.04847 | 128.1 |

| [M-H]⁻ | 121.05197 | 116.8 |

| [M+NH₄]⁺ | 140.09307 | 135.6 |

| [M+K]⁺ | 161.02241 | 127.0 |

| Data sourced from PubChemLite, calculated using CCSbase.[4] |

Standard Experimental Protocols for Property Determination

To address the existing data gaps, the following standard methodologies are proposed for the experimental determination of the key physical properties of this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible thermoanalytical technique. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the resulting thermogram.

Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point (a preliminary run with a fast ramp rate may be needed to estimate this).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, under an inert nitrogen atmosphere.

-

Continue heating to a temperature at least 20-30 °C above the completion of the melt.

-

-

Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the heat flow vs. temperature curve.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Assessment

Rationale: Determining solubility in various solvents is crucial for reaction setup, purification, and formulation. The equilibrium solubility method, while time-consuming, is the gold standard for generating accurate solubility data.

Protocol:

-

Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The solid should be visibly present to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

-

Quantification:

-

Dilute the aliquot with a suitable solvent.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR (qNMR).

-

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Assessment.

Conclusion

This compound is a compound with significant potential in chemical synthesis and proteomics research.[1][2] However, a comprehensive profile of its fundamental physical properties is conspicuously absent from the scientific literature. While predictions based on its structure and data from parent molecules offer initial guidance, they are no substitute for empirical measurement. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to systematically characterize this compound. The resulting data will be invaluable for enabling its broader application in drug discovery, materials science, and other advanced scientific endeavors.

References

-

This compound - PubChemLite. (n.d.). PubChemLite. Retrieved February 12, 2026, from [Link]

-

1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Propanenitrile - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 12, 2026, from [Link]

-

Propionitrile - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

Sources

- 1. Buy this compound | 76686-83-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 76686-83-4|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C5H6N4) [pubchemlite.lcsb.uni.lu]

- 5. Buy 3-(1H-1,2,3-triazol-1-yl)propanenitrile | 4320-92-7 [smolecule.com]

- 6. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propionitrile - Wikipedia [en.wikipedia.org]

3-(1H-1,2,4-triazol-1-yl)propanenitrile structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Authored by: A Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and drug development, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An erroneously identified compound can lead to the invalidation of extensive biological screening data, wasted resources, and potentially misleading structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of this compound, a heterocyclic compound of interest due to the prevalence of the 1,2,4-triazole moiety in pharmacologically active agents.

This document is structured not as a rigid protocol, but as a logical workflow, mirroring the decision-making process of an analytical chemist. We will explore the "why" behind each experimental choice, ensuring that the described process is not merely a set of instructions, but a self-validating system for achieving irrefutable structural confirmation.

Synthesis and Preliminary Characterization

The journey to structure elucidation begins with the synthesis of the target compound. A common and efficient route to this compound is the cyanoethylation of 1H-1,2,4-triazole. This reaction, a Michael addition, involves the reaction of 1H-1,2,4-triazole with acrylonitrile.

Synthetic Protocol: A Pathway to the Target Molecule

A representative synthetic procedure is as follows:

-

Reaction Setup: To a solution of 1H-1,2,4-triazole (1 equivalent) in a suitable solvent such as acetonitrile, add a catalytic amount of a base like triethylamine.

-

Reagent Addition: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

This synthesis is expected to yield a white to off-white solid. The melting point of the purified compound is a critical preliminary data point, with reported values in the range of 65-68°C.

Spectroscopic Interrogation: Decoding the Molecular Signature

With the purified compound in hand, we proceed to a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a powerful, self-validating analytical workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is the first line of inquiry to confirm the presence of key functional groups. For this compound, we are specifically looking for the characteristic stretching vibration of the nitrile group (C≡N) and the vibrations associated with the triazole ring.

Experimental Protocol:

-

Sample Preparation: A small amount of the purified solid is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Interpretation |

| ~2250 | C≡N stretch | Confirms the presence of the nitrile functional group. |

| ~3100-3000 | C-H stretch (aromatic) | Indicates the C-H bonds of the triazole ring. |

| ~2950-2850 | C-H stretch (aliphatic) | Corresponds to the methylene (-CH₂-) groups of the propane chain. |

| ~1500-1400 | C=N and C-N stretches | Characteristic of the 1,2,4-triazole ring system. |

The presence of a sharp absorption band around 2250 cm⁻¹ is a strong indicator of the successful incorporation of the cyano group.

Mass Spectrometry (MS): Determining the Molecular Weight

Causality: Mass spectrometry provides the molecular weight of the compound, a fundamental piece of information for confirming the molecular formula.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Data and Interpretation:

The molecular formula of this compound is C₅H₆N₄. The expected exact mass is approximately 122.06 g/mol . In ESI-MS, the compound will likely be observed as the protonated molecule [M+H]⁺.

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [C₅H₆N₄ + H]⁺ | 123.0665 | ~123.07 | Confirms the molecular weight of the target compound. |

High-resolution mass spectrometry (HRMS) can provide the exact mass to four or more decimal places, allowing for the unambiguous determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Causality: NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and often 2D correlation spectra (like COSY and HSQC) are acquired on a high-field NMR spectrometer.

2.3.1. ¹H NMR Spectroscopy: Probing the Proton Environment

Expected Data and Interpretation (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | singlet | 1H | H-5 | The proton at position 5 of the triazole ring. |

| ~8.0 | singlet | 1H | H-3 | The proton at position 3 of the triazole ring. |

| ~4.5 | triplet | 2H | -N-CH₂- | The methylene group adjacent to the triazole nitrogen, split by the neighboring -CH₂- group. |

| ~3.0 | triplet | 2H | -CH₂-CN | The methylene group adjacent to the nitrile group, split by the neighboring -N-CH₂- group. |

2.3.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected Data and Interpretation (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C-3 | The carbon atom at position 3 of the triazole ring. |

| ~144 | C-5 | The carbon atom at position 5 of the triazole ring. |

| ~117 | -CN | The carbon of the nitrile group. |

| ~45 | -N-CH₂- | The carbon of the methylene group attached to the triazole ring. |

| ~18 | -CH₂-CN | The carbon of the methylene group adjacent to the nitrile. |

The combination of ¹H and ¹³C NMR data provides a detailed map of the molecule's structure. Further confirmation can be obtained from 2D NMR experiments like COSY (to show the correlation between the two -CH₂- groups) and HSQC (to correlate each proton with its directly attached carbon).

The Definitive Proof: X-ray Crystallography

While the spectroscopic data provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of atomic connectivity and stereochemistry in the solid state.

Causality: This technique generates a three-dimensional model of the molecule as it exists in a crystal lattice, confirming bond lengths, bond angles, and the overall conformation.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

The resulting crystal structure would definitively confirm the identity of the compound as this compound.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the self-validating nature of the combined techniques.

Caption: A logical workflow for the synthesis and structural confirmation of this compound.

Conclusion: A Triad of Corroborating Evidence

The structure of this compound is elucidated through a multi-faceted approach. The synthesis provides the material, while a triad of spectroscopic techniques—IR, MS, and NMR—collectively provide compelling and corroborating evidence for the proposed structure. IR confirms the key functional groups, MS establishes the correct molecular weight and formula, and detailed 1D and 2D NMR experiments reveal the precise connectivity of the atoms. For absolute, unequivocal proof, single-crystal X-ray diffraction serves as the final arbiter. This rigorous, multi-technique approach ensures the high level of confidence in a compound's structure required for subsequent stages of research and development.

References

-

Tor-Azad, F., et al. (2013). Synthesis and characterization of new 1,2,4-triazole derivatives. Oriental Journal of Chemistry, 29(2), 659-662. Available at: [Link]

-

PubChem. (n.d.). 3-(1,2,4-Triazol-1-yl)propanenitrile. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

Precision Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile: A Technical Guide

Executive Summary

This technical guide details the synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS 76686-83-4), a critical intermediate in the manufacture of sterol biosynthesis-inhibiting fungicides (e.g., propiconazole analogs) and pharmaceutical building blocks.

The core transformation is an Aza-Michael addition (cyanoethylation) of 1,2,4-triazole to acrylonitrile. While the reaction appears chemically simple, the primary technical challenge lies in regioselectivity . 1,2,4-Triazole is an ambident nucleophile, capable of alkylation at the N1, N2, or N4 positions. This guide provides field-proven protocols to maximize the thermodynamically favored N1-isomer , ensuring high purity and yield while minimizing the formation of the symmetric N4-byproduct.

Mechanistic Analysis & Regioselectivity

The Aza-Michael Addition Mechanism

The reaction proceeds via the nucleophilic attack of the triazole nitrogen lone pair onto the

Key Mechanistic Steps:

-

Deprotonation: Base removes the acidic proton from the triazole (

). -

Nucleophilic Attack: The triazolide anion attacks the electrophilic alkene of acrylonitrile.

-

Protonation: The resulting enolate-like intermediate abstracts a proton (from solvent or conjugate acid) to form the final nitrile.

Regioselectivity: N1 vs. N4

-

N1-Alkylation (Target): Thermodynamically favored. The resulting product retains the asymmetry of the triazole ring.

-

N4-Alkylation (Byproduct): Kinetically accessible but less stable. Leads to a symmetric product with higher melting points.

-

Control Strategy: Use of thermodynamic control (higher temperatures, longer reaction times) and specific bases (e.g., Triton B, DBU) promotes the rearrangement of any kinetic N4-product to the stable N1-form.

Figure 1: Mechanistic flow of the Aza-Michael addition showing the bifurcation into N1 and N4 isomers.

Synthesis Pathways[1][2][3][4][5][6][7]

Pathway A: Base-Catalyzed Cyanoethylation (Industrial Standard)

This is the most robust method for scaling, utilizing Triton B (benzyltrimethylammonium hydroxide) to ensure high conversion and selectivity.

Reagents:

-

1,2,4-Triazole (1.0 eq)[1]

-

Acrylonitrile (1.2 - 1.5 eq)

-

Catalyst: Triton B (40% in MeOH) or DBU (1-2 mol%)

-

Solvent: Acetonitrile (optional) or Neat (solvent-free)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 1,2,4-triazole (e.g., 69.0 g, 1.0 mol).

-

Addition: Add acrylonitrile (e.g., 79.5 g, 1.5 mol) slowly. The reaction can be exothermic; cooling may be required to keep temp < 40°C during addition.

-

Catalysis: Add Triton B (2-3 mL).

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) for 3–5 hours.

-

Note: Heating is crucial to drive the equilibrium toward the thermodynamic N1-isomer.

-

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or HPLC. Disappearance of triazole indicates completion.

-

Workup: Evaporate excess acrylonitrile under reduced pressure (rotary evaporator).

-

Purification:

-

The residue is typically a yellow oil that solidifies upon cooling (mp ~31°C).

-

Distillation: High-vacuum distillation (bp ~140°C at 0.5 mmHg) yields a clear, colorless liquid.

-

Crystallization: If solid, recrystallize from Isopropanol/Ether or Toluene/Hexane.

-

Pathway B: Green Aqueous Synthesis

A sustainable alternative that uses water as the solvent, leveraging the "on-water" acceleration effect.

Protocol:

-

Dissolve 1,2,4-triazole in a minimum amount of water.

-

Add NaOH (0.1 eq) and Acrylonitrile (1.2 eq).

-

Stir at room temperature for 12 hours or 50°C for 4 hours.

-

Extraction: Extract the product with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Dry organic layer over

and concentrate. -

Yield: Typically 85-90%, though regioselectivity may be slightly lower than the reflux method.

Comparative Data Analysis

| Parameter | Pathway A (Triton B/Neat) | Pathway B (Aqueous NaOH) |

| Yield | 90 - 95% | 80 - 88% |

| Reaction Time | 3 - 5 Hours | 6 - 12 Hours |

| Regioselectivity (N1:N4) | > 20:1 | ~ 10:1 |

| Scalability | High (Solvent-free option) | Moderate (Extraction volume) |

| Atom Economy | Excellent | Good |

Characterization & Quality Control

Validating the structure is critical to ensure the N1-isomer is obtained.

1. Physical Properties:

-

Appearance: Colorless to pale yellow liquid (crystallizes at <31°C).

-

Melting Point: 31°C.[2]

2. NMR Spectroscopy (Diagnostic):

-

NMR (DMSO-

-

N1-Isomer: The triazole ring protons (H3 and H5) are non-equivalent and appear as two distinct singlets (e.g.,

8.55 and -

N4-Isomer (Impurity): The triazole ring is symmetric; H3 and H5 are equivalent and appear as a single peak (

~8.3). -

Side Chain: Triplets for

groups at

-

3. FTIR:

-

Nitrile (-CN): Sharp, distinct band at 2250 cm⁻¹ .

-

Triazole (C=N): Bands around 1500 cm⁻¹ and 1275 cm⁻¹.

Process Flow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target molecule.

Safety & Handling

-

Acrylonitrile: Highly toxic, volatile, and carcinogenic. All operations must be performed in a fume hood . Use nitrile gloves and avoid inhalation.

-

Exotherm: The Michael addition is exothermic. On a large scale, control the addition rate of acrylonitrile to maintain temperature stability.

-

Waste: Aqueous waste containing acrylonitrile must be treated with bleach (sodium hypochlorite) to destroy the nitrile functionality before disposal.

References

-

Biosynth. this compound Product Data. Retrieved from

-

National Institutes of Health (NIH). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. Retrieved from

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from

-

ChemicalBook. 1,2,4-Triazole Chemical Properties and Synthesis. Retrieved from

-

Cheméo. Physical Properties of 1H-1,2,4-Triazole. Retrieved from

Sources

3-(1H-1,2,4-triazol-1-yl)propanenitrile mechanism of action

Executive Summary

3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS: 2199-23-7) acts as a critical pharmacophore scaffold and a synthetic intermediate rather than a standalone clinical therapeutic. Its primary utility lies in its ability to introduce the biologically active 1,2,4-triazole moiety—a validated "warhead" for inhibiting metalloenzymes—into complex organic frameworks via Michael addition.

This guide deconstructs the molecule’s dualistic mechanism:

-

Chemical Mechanism: The thermodynamics and kinetics of the aza-Michael addition used to synthesize it.

-

Pharmacological Mechanism: The mode of action of the triazole moiety (N4-coordination) in inhibiting Cytochrome P450 enzymes (e.g., CYP19A1/Aromatase, CYP51/Lanosterol 14

-demethylase), a pathway relevant to the development of neuroprotective agents and antifungals derived from this scaffold.

Chemical Mechanism of Action: The Aza-Michael Addition

The formation of this compound represents a classic aza-Michael addition , where the 1,2,4-triazole acts as the nucleophilic donor and acrylonitrile as the electrophilic acceptor.

Reaction Kinetics & Regioselectivity

The 1,2,4-triazole ring is an amphoteric heterocycle (pKa ~10). In the presence of a base (catalytic alkoxide or tertiary amine), the triazole is deprotonated to form the triazolide anion. This anion is an ambident nucleophile, capable of attacking at the N1, N2, or N4 positions.

-

Thermodynamic Control: The N1-substituted product (the title compound) is thermodynamically favored over the N4-isomer due to the preservation of aromaticity and minimization of steric repulsion in the transition state.

-

Mechanism Steps:

-

Activation: Base deprotonates the triazole, increasing nucleophilicity.

-

Nucleophilic Attack: The N1 lone pair attacks the

-carbon of acrylonitrile. -

Enolate Intermediate: Formation of a resonance-stabilized carbanion/enolate.

-

Protonation: The enolate abstracts a proton from the solvent (or conjugate acid) to yield the final saturated nitrile.

-

Visualization: Aza-Michael Pathway

Figure 1: The base-catalyzed aza-Michael addition pathway yielding the N1-substituted nitrile product.

Pharmacological Mechanism: The Triazole Warhead

While the propanenitrile itself is a precursor, the 1,2,4-triazole moiety it delivers is the functional pharmacophore in a vast class of drugs, including aromatase inhibitors (e.g., Letrozole derivatives) and neuroprotective amides.

Target: Cytochrome P450 Inhibition

The core mechanism of action for triazole-containing derivatives is competitive inhibition of CYP450 enzymes.

-

Binding Site: The enzyme's heme prosthetic group.

-

Interaction: The N4 nitrogen of the triazole ring possesses a lone pair that coordinates perpendicularly to the heme iron (Fe) in the active site.

-

Consequence: This coordination displaces the water molecule normally bound to the iron, preventing the oxidation of the natural substrate (e.g., conversion of androgens to estrogens in CYP19A1).

Scaffold Utility in Neuroprotection

Recent research indicates that amide derivatives hydrolyzed from this compound exhibit neuroprotective activity against 6-OHDA induced toxicity. The mechanism involves:

-

Mitigation of Oxidative Stress: Downregulation of Bax (pro-apoptotic) and upregulation of Bcl-2 (anti-apoptotic) markers.

-

Caspase-3 Inhibition: Preventing the apoptotic cascade in dopaminergic neurons.

Visualization: Pharmacological Interaction

Figure 2: Pharmacological pathway showing the conversion of the nitrile scaffold to active derivatives and their interaction with Heme targets.

Experimental Protocols

The following protocols are standardized for the synthesis and characterization of the title compound, ensuring high regioselectivity for the N1-isomer.

Protocol: Synthesis via Aza-Michael Addition

Objective: Synthesize this compound with >90% yield.

-

Reagents:

-

1,2,4-Triazole (1.0 eq)

-

Acrylonitrile (1.2 eq) - Warning: Toxic/Carcinogenic

-

Base Catalyst: Triethylamine (0.1 eq) or DBU (0.05 eq)

-

Solvent: Acetonitrile or Water (Green Chemistry approach)

-

-

Procedure:

-

Step 1: Dissolve 1,2,4-triazole in the solvent at room temperature.

-

Step 2: Add the base catalyst and stir for 10 minutes to activate the triazole.

-

Step 3: Add acrylonitrile dropwise over 20 minutes to control the exotherm.

-

Step 4: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

-

Step 5: Evaporate solvent under reduced pressure.

-

Step 6: Recrystallize the residue from Ethanol/Water to obtain white crystals.

-

Characterization Data (Reference Standard)

| Parameter | Value / Observation | Interpretation |

| Physical State | White crystalline solid | High purity crystalline lattice |

| Melting Point | 63–65 °C | Consistent with N1-isomer (N4 isomer typically lower) |

| ¹H NMR (DMSO-d₆) | Characteristic Triazole ring protons (H3, H5) | |

| ¹H NMR (Alkyl) | Triazole- | |

| IR Spectroscopy | 2250 cm⁻¹ | Sharp peak indicating Nitrile ( |

References

-

Synthesis & Mechanism

- Title: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Rel

- Source: ResearchGate / European Journal of Organic Chemistry.

-

URL:[Link]

-

Pharmacological Application (Neuroprotection)

- Title: 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.

- Source: PubMed Central (PMC).

-

URL:[Link]

-

Structural Analogs (Ionic Liquids)

- Title: 3-(1H-Imidazol-1-yl)propanenitrile.

- Source: PubMed Central (PMC).

-

URL:[Link]

-

Triazole Biological Activity (General)

Sources

Introduction to the 1,2,4-Triazole Scaffold and 3-(1H-1,2,4-triazol-1-yl)propanenitrile

An In-Depth Technical Guide on the Biological Activity of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential biological activities of the heterocyclic compound this compound. We will delve into its antifungal and herbicidal potential, grounded in the well-established bioactivities of the 1,2,4-triazole scaffold. This document will also explore its synthesis and potential as a versatile intermediate in the development of novel therapeutic agents.

The 1,2,4-triazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry and agrochemical research. Its unique chemical properties and ability to interact with various biological targets have led to its incorporation into a wide array of successful drugs and pesticides.[1] Notable examples include the antifungal drug fluconazole and the antiviral agent ribavirin.[1] The biological versatility of the 1,2,4-triazole nucleus makes it a "privileged scaffold" in drug discovery.

This compound is a derivative that features this key heterocyclic core functionalized with a propanenitrile group. The presence of both the triazole ring and a reactive nitrile group suggests a range of potential biological activities and applications as a synthetic building block.[2] This guide will explore these possibilities in detail.

Antifungal Activity: A Primary Focus

The most well-documented biological activity of 1,2,4-triazole derivatives is their potent antifungal effect.[3] This activity is primarily attributed to their ability to inhibit a key enzyme in the fungal cell membrane biosynthesis pathway.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The antifungal action of triazoles is a classic example of targeted enzyme inhibition. The primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[4]

The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51.[4] This binding event prevents the enzyme from converting lanosterol to ergosterol. The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[4]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

To evaluate the antifungal activity of this compound, the broth microdilution method is a standardized and widely accepted protocol.[6][7] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer or plate reader (optional)

-

Incubator

Procedure:

-

Preparation of Stock Solution: Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Fungal Inoculum:

-

For yeasts (Candida spp.), culture the organism on a suitable agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

For molds (Aspergillus spp.), grow the culture to support sporulation. Harvest the conidia and prepare a suspension in sterile saline.

-

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in RPMI 1640 medium in the 96-well plate to achieve a range of final concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[8]

-

Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed. Alternatively, a spectrophotometer can be used to measure the optical density.

Herbicidal Activity: An Area of Potential

Certain triazole derivatives have demonstrated herbicidal properties.[9][10] For instance, 3-amino-1,2,4-triazole (amitrole) is a non-selective herbicide.[11] The structural similarity of this compound to known herbicidal triazoles suggests it may also possess phytotoxic activity.

Potential Mechanisms of Herbicidal Action

The herbicidal mechanisms of triazole compounds can vary. Some act by inhibiting specific enzymes in amino acid biosynthesis, such as imidazoleglycerol-phosphate dehydratase.[12] Others interfere with carotenoid biosynthesis, leading to photobleaching and plant death.[10]

Experimental Protocol: Seedling Growth Inhibition Assay

A straightforward method to screen for herbicidal activity is a petri dish-based seedling growth inhibition assay.

Materials:

-

This compound

-

Acetone or other suitable solvent

-

Petri dishes with filter paper

-

Seeds of a model plant (e.g., lettuce, cress)

-

Growth chamber or controlled environment

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the compound in a suitable solvent and then create a series of dilutions in water.

-

Assay Setup: Place a sterile filter paper in each petri dish and moisten it with a specific volume of the test solution or a solvent control.

-

Sowing Seeds: Place a predetermined number of seeds on the moistened filter paper in each dish.

-

Incubation: Place the petri dishes in a growth chamber with controlled light and temperature conditions.

-

Evaluation: After a set period (e.g., 7 days), measure the root and shoot length of the seedlings. Calculate the percentage of growth inhibition compared to the control.

Synthesis of this compound

A plausible synthetic route for this compound involves the cyanoethylation of 1,2,4-triazole. This reaction is a Michael addition of the triazole to acrylonitrile.

Proposed Synthetic Pathway

The synthesis can be achieved by reacting 1,2,4-triazole with acrylonitrile in the presence of a base catalyst.

Detailed Synthetic Protocol

Materials:

-

1,2,4-Triazole

-

Acrylonitrile

-

Triton B (40% in methanol) or another suitable base

-

Ethanol

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,4-triazole in ethanol.

-

Addition of Reagents: Add acrylonitrile to the solution, followed by a catalytic amount of Triton B.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Potential as a Synthetic Intermediate

The bifunctional nature of this compound, possessing both a triazole ring and a nitrile group, makes it a valuable intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up a wide range of synthetic possibilities. One study has suggested its potential as a chemical probe for studying protein-protein interactions.[2]

Conclusion

This compound is a molecule with significant, though largely unexplored, potential in the fields of medicinal chemistry and agrochemistry. Based on the well-established biological activities of the 1,2,4-triazole scaffold, it is highly likely to possess antifungal properties through the inhibition of CYP51. Its potential as a herbicide also warrants investigation. The straightforward synthesis of this compound further enhances its appeal as a lead structure for the development of novel bioactive agents and as a versatile building block in organic synthesis. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its biological activities.

References

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]

-

Ghannoum, M., & Filler, S. G. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(8), 648. [Link]

-

Pfaller, M. A., et al. (2002). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 40(10), 3806–3809. [Link]

-

Ghannoum, M. A., & Perfect, J. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [Link]

-

Wang, J., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry, 8, 583. [Link]

-

Zhang, W., et al. (2007). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). Bioorganic & Medicinal Chemistry, 15(15), 5126–5135. [Link]

-

Silva, T. G., et al. (2018). Antitrypanosomal and antileishmanial activity of prenyl-1,2,3-triazoles. ResearchGate. [Link]

-

Kumar, R., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Medicinal Chemistry Research, 25(10), 2263–2274. [Link]

-

Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 208, 112832. [Link]

-

Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943–949. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1599. [Link]

-

Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie, 71(4), 149–158. [Link]

-

Zhang, W., et al. (2007). Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4- diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols. ResearchGate. [Link]

-

Hurenko, O. O., et al. (2021). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Arkivoc, 2021(5), 136–152. [Link]

-

Jin, L., et al. (2015). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. Molecules, 20(1), 1088–1103. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. ResearchGate. [Link]

-

Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

-

De Nyn, M., et al. (2022). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide i. Chemical Science, 13(42), 12534–12540. [Link]

-

Sytnik, K., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron, 94, 132274. [Link]

-

Wikipedia. (2023). 3-Amino-1,2,4-triazole. [Link]

-

AERU. (n.d.). Amitrole. University of Hertfordshire. [Link]

-

PubChem. (n.d.). Amitrole. National Center for Biotechnology Information. [Link]

-

National Pesticide Information Center. (n.d.). Herbicide Properties Tool. Oregon State University. [Link]

Sources

- 1. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 76686-83-4 [smolecule.com]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amitrole [sitem.herts.ac.uk]

- 10. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 12. Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Core: A Technical Guide to the Potential Applications of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Abstract

This technical guide provides an in-depth exploration of 3-(1H-1,2,4-triazol-1-yl)propanenitrile, a molecule of significant interest due to its versatile chemical scaffold. We will delve into its synthesis, physicochemical properties, and critically, its diverse potential applications across medicinal chemistry, agriculture, and material science. This document is intended for researchers, scientists, and professionals in drug development and other scientific disciplines who are seeking a comprehensive understanding of this compound's capabilities and the scientific principles underpinning them.

Introduction: The Strategic Importance of the Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and ability to coordinate with metal ions in enzyme active sites.[1][2] this compound emerges as a particularly compelling derivative, integrating the proven bioactivity of the triazole ring with a reactive nitrile group, opening avenues for further chemical elaboration. This guide will illuminate the scientific rationale behind the burgeoning interest in this compound.

Synthesis and Physicochemical Characterization

A robust and reproducible synthesis is the cornerstone of any chemical entity's utility. The primary route to this compound involves the nucleophilic substitution of a suitable leaving group on a propylnitrile backbone by the 1,2,4-triazole anion.

Representative Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for analogous N-alkylation of triazoles.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 1.2 eq.), to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the triazole anion.

-

Alkylation: To the stirred suspension, add 3-bromopropanenitrile (1.1 eq.) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄ | [4] |

| Molecular Weight | 122.13 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 31 °C | [4] |

Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole ring protons and the two methylene groups of the propanenitrile chain.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbon atoms in the triazole ring and the propanenitrile substituent.

-

Mass Spectrometry (MS): ESI-MS would typically show a prominent ion corresponding to [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic nitrile (C≡N) stretching frequency.

Potential Applications in Medicinal Chemistry

The structural motifs within this compound suggest significant potential in drug discovery, particularly as an antifungal and anticancer agent.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Mechanism of Action: Triazole-based fungicides are well-established inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[5]

Caption: Mechanism of action of triazole antifungals.

While specific efficacy data for this compound against a broad range of phytopathogenic fungi is not extensively published, the well-documented activity of structurally similar triazoles provides a strong rationale for its investigation as a potent antifungal agent.

Anticancer Potential: Aromatase Inhibition

Mechanism of Action: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancers, estrogens can promote tumor growth. Aromatase inhibitors block estrogen production, thereby reducing the growth stimulus for these cancer cells.[7][8][9] The nitrogen atoms of the triazole ring are known to coordinate with the heme iron atom in the active site of aromatase, leading to potent inhibition.[10]

Caption: Aromatase inhibition by triazole-based compounds.

Numerous studies have demonstrated the potent aromatase inhibitory activity of various 1,2,4-triazole derivatives. The table below summarizes the IC₅₀ values for some of these compounds, highlighting the potential of this chemical class.

| Compound | IC₅₀ (nM) | Target | Reference |

| Letrozole (clinical drug) | 0.12 | Human Placental Aromatase | [9] |

| YM511 | 0.4 | Rat Ovary Aromatase | [9] |

| Derivative 6b | 90 | Aromatase | [10] |

| Derivative 6a | 120 | Aromatase | [10] |

While specific IC₅₀ values for this compound are not yet reported in publicly available literature, its structural similarity to known aromatase inhibitors strongly suggests it as a candidate for further investigation in this area.

Agricultural Applications: Crop Protection

Beyond its potential in human medicine, this compound has been patented for use in agriculture as a fungicide.[4] Its ability to combat plant diseases caused by fungi, such as cercospora fruit rot, makes it a valuable tool for protecting crops and ensuring food security.[4] The mechanism of action is consistent with that described in the medicinal chemistry section, involving the inhibition of ergosterol biosynthesis in pathogenic fungi.

Material Science: Corrosion Inhibition

The unique electronic properties of the triazole ring also lend themselves to applications in material science. Triazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys.[1][2][11]

Mechanism of Action: The lone pairs of electrons on the nitrogen atoms and the π-electrons of the triazole ring can interact with the vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface. This adsorbed layer acts as a barrier, isolating the metal from the corrosive environment.

Caption: Mechanism of corrosion inhibition by triazole derivatives.

This compound has been noted for its use as an additive in coatings to enhance corrosion and weathering resistance.[4] The presence of both the triazole ring for surface adhesion and the nitrile group for potential cross-linking reactions makes it an intriguing candidate for the development of advanced protective coatings.

Conclusion and Future Perspectives

This compound is a molecule with a compelling profile, demonstrating significant potential across a spectrum of scientific disciplines. Its straightforward synthesis and the inherent reactivity of its functional groups make it an attractive building block for the development of novel fungicides, anticancer agents, and advanced materials. Future research should focus on a more detailed biological evaluation of the parent compound, including the determination of its antifungal spectrum and its specific activity as an aromatase inhibitor. Further exploration of its utility in polymer and materials science is also warranted. The insights provided in this guide aim to catalyze further research and development efforts centered on this versatile and promising chemical entity.

References

- U.S. Patent No. 4,628,103. (1986). Process for the preparation of 3-amino-1,2,4-triazole.

-

Organic Syntheses Procedure. 3-amino-1h-1,2,4-triazole. [Link]

-

Wan, J., Li, C. L., Li, X. M., Zhang, S. S., & Ouyang, P. K. (2005). 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3394-o3395. [Link]

- Chinese Patent No. CN105906575A. (2016). Synthesizing process of 1H-1,2,4-triazole.

-

El-Naggar, M., Al-Mahmoudy, A. M., Al-Rashood, S. T., & El-Gohary, N. S. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7109. [Link]

-

Ravindranathan, S. (2010). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. [Link]

-

El-Naggar, M., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. ResearchGate. [Link]

-

Osmaniye, D., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Molecules, 29(2), 332. [Link]

-

Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Wan, J., et al. (2005). 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. ResearchGate. [Link]

-

Okada, M., et al. (1995). Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives. Chemical & Pharmaceutical Bulletin, 43(11), 1865-1873. [Link]

-

El Aoufir, Y., et al. (2022). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Advances, 12(16), 9877-9891. [Link]

-

Sheedy, E., et al. (2022). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 27(19), 6296. [Link]

-

Kuznetsov, Y. I., et al. (2023). Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. Coatings, 13(7), 1259. [Link]

-

Li, W., et al. (2022). 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. Coatings, 12(9), 1294. [Link]

-

Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-949. [Link]

-

da Silva, A. B. F., et al. (2022). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2022(2), M1386. [Link]

-

Kanneh, S. M., et al. (2016). Fungicidal effect of three plants extracts in control of four phytopathogenic fungi of tomato (Lycopersicum esculentum L). International Journal of Engineering and Applied Biosciences, 3(2), 67-75. [Link]

-

Wei, N., et al. (2009). Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols. Yaoxue Shijian Zazhi, 27(5), 324-327. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. turkjps.org [turkjps.org]

- 4. biosynth.com [biosynth.com]

- 5. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis and Pharmacological Profiling of 3-(1H-1,2,4-triazol-1-yl)propanenitrile Scaffolds

Executive Summary